molecular formula C16H12Br2O B14300918 2,4-Dibromo-1,3-diphenylbut-2-en-1-one CAS No. 116485-50-8

2,4-Dibromo-1,3-diphenylbut-2-en-1-one

Cat. No.: B14300918
CAS No.: 116485-50-8
M. Wt: 380.07 g/mol
InChI Key: ZMLBBAUNKFRQBT-UHFFFAOYSA-N
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Description

2,4-Dibromo-1,3-diphenylbut-2-en-1-one is an organic compound with the molecular formula C16H12Br2O It is a derivative of 1,3-diphenylbut-2-en-1-one, where two bromine atoms are substituted at the 2 and 4 positions of the butenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-1,3-diphenylbut-2-en-1-one typically involves the bromination of 1,3-diphenylbut-2-en-1-one. The reaction is carried out by treating 1,3-diphenylbut-2-en-1-one with bromine in an appropriate solvent, such as carbon tetrachloride or chloroform, under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1,3-diphenylbut-2-en-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form 1,3-diphenylbut-2-en-1-one or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amine derivative, while reduction would yield a less brominated or debrominated product.

Scientific Research Applications

2,4-Dibromo-1,3-diphenylbut-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dibromo-1,3-diphenylbut-2-en-1-one involves its interaction with various molecular targets. The bromine atoms make the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity can lead to inhibition or modification of the target molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-1,3-diphenylbut-2-en-1-one is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to its non-brominated counterparts. This increased reactivity makes it valuable in various chemical reactions and applications, particularly in the synthesis of complex organic molecules and potential drug candidates.

Properties

CAS No.

116485-50-8

Molecular Formula

C16H12Br2O

Molecular Weight

380.07 g/mol

IUPAC Name

2,4-dibromo-1,3-diphenylbut-2-en-1-one

InChI

InChI=1S/C16H12Br2O/c17-11-14(12-7-3-1-4-8-12)15(18)16(19)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

ZMLBBAUNKFRQBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)Br)CBr

Origin of Product

United States

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